molecular formula C13H11ClN2O2S B3101563 N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 1395103-13-5

N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B3101563
CAS No.: 1395103-13-5
M. Wt: 294.76 g/mol
InChI Key: MIJDWPSLFLIJQJ-XNTDXEJSSA-N
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Description

N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide (hereafter referred to as Compound 5i) is a sulfonohydrazone derivative synthesized via the condensation of 4-chlorobenzaldehyde with benzenesulfonohydrazide in ethanol . Key characteristics include:

  • Yield: 80% (optimized synthesis conditions) .
  • Melting Point: 161–163 °C .
  • Spectroscopic Data:
    • ¹H NMR (DMSO-d6): δ 11.64 (s, NH), 7.91 (s, CH=N), 7.88–7.45 (aromatic protons) .
    • ¹³C NMR: δ 145.90 (CH=N), 138.95 (C-i), 134.60 (C-4), and others .
    • HRMS: [M+H]⁺ observed at 295.03044 (calculated: 295.030252) .

The compound’s structure features a chloro-substituted phenyl ring conjugated to a sulfonohydrazide moiety, which influences its electronic properties and biological interactions.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJDWPSLFLIJQJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide is typically synthesized through a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction involves the formation of a Schiff base, where the carbonyl group of 4-chlorobenzophenone reacts with the hydrazide group of tosyl hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C13H11ClN2O2SC_{13}H_{11}ClN_2O_2S, used primarily in research and development within chemistry and pharmaceuticals. The chlorophenyl group in its structure enhances its chemical reactivity and potential biological activity, making it valuable in scientific investigations.

Scientific Research Applications

  • Organic Synthesis: this compound is utilized as a reagent in organic synthesis. Common reagents used alongside it include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride for reduction, and hydroxide ions or amines for substitution reactions. The synthesis of this compound typically involves a condensation reaction between benzenesulfonohydrazide and 4-chlorobenzaldehyde, optimized in industrial settings to enhance yield and purity.
  • Pharmaceutical Development: This compound is explored for potential therapeutic applications. Hydrazone derivatives, including this compound, have shown various biological activities such as antibacterial, intestinal antiseptic, anticonvulsant, analgesic, anti-cancer, anti-inflammatory, anti-platelet, anti-viral, anti-proliferative, anti-malarial, and anti-tuberculosis properties . It has been investigated for its potential biological activities, and its mechanism of action involves interaction with specific molecular targets, forming covalent bonds with nucleophilic sites on proteins and enzymes, which may disrupt biochemical pathways.
  • Material Science: this compound is investigated for uses in material science.

Structural Analogs

Several compounds share structural similarities with this compound. These include:

  • N'-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide: This compound features a bromine substituent, leading to a different reactivity profile.
  • N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide: This compound has a fluorine substituent, which enhances the electron-withdrawing effect.
  • N'-[(E)-(2-methylphenyl)methylidene]benzenesulfonohydrazide: Containing a methyl substituent, this compound exhibits altered steric properties that can affect biological activity.

This compound is unique due to its chlorophenyl group, which imparts distinct chemical and biological properties compared to these similar compounds. The chlorine atom enhances reactivity and influences interactions with biological targets, making it particularly valuable in research contexts.

Potential Therapeutic Applications

This compound and its derivatives have been explored for various therapeutic applications :

  • Antimycobacterial Activity: Sulfonyl hydrazones, including this compound, have shown antimycobacterial activity . One study found that a derivative exhibited significant activity against Mycobacterium tuberculosis (H37Rv) with a low MIC value (0.39 μM), low cytotoxicity, and no toxic effects in experimental animals .
  • Anticancer Agents: Arylsulfonylhydrazones, a class of compounds to which this compound belongs, have been designed and screened as anticancer agents . These molecules have shown suitable drug-like properties .
  • Enzyme Inhibition: Hydrazone derivatives have demonstrated inhibitory properties against enzymes such as AChE (acetylcholinesterase) and BChE (butyrylcholinesterase) . These compounds are being explored for the development of new agents targeting these enzymes .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as enoyl-ACP reductase, which is crucial for fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular proteins contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

N'-[(E)-(4-Nitrophenyl)Methylidene]Benzenesulfonohydrazide
  • Synthesis: Condensation of 4-nitrobenzaldehyde with benzenesulfonohydrazide .
  • Expected lower melting point due to reduced symmetry compared to 5i.
N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]Benzenesulfonohydrazide
  • Synthesis : 76% yield using 4-hydroxy-3-methoxybenzaldehyde .
  • Higher yield (76%) compared to 5i (80%), suggesting steric or electronic factors influence reactivity .
N'-[(E)-(1-Benzylpiperidin-4-yl)Methylidene]Benzenesulfonohydrazide
  • Synthesis : 59% yield, lower due to steric hindrance from the piperidine-benzyl group .
  • Structural Impact : The bulky substituent reduces planarity, affecting π-π stacking interactions in crystallography .

Spectroscopic and Crystallographic Comparisons

NMR Shifts
  • CH=N Proton :

    • 5i : δ 7.91 ppm .
    • Nitro Analog : δ 8.03 ppm (upfield shift due to nitro’s electron-withdrawing effect) .
    • Methoxy Analog : δ 7.63 ppm (downfield shift from electron-donating methoxy) .
  • Aromatic Protons :

    • Chloro-substituted compounds show distinct splitting patterns (e.g., 5i: δ 7.58–7.45 ppm) compared to methoxy derivatives (δ 6.87–7.08 ppm) .
Crystal Packing
  • N'-[(4-Chlorophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide: Dihedral angles between aromatic rings: 20.12–78.43°, with disordered Cl substituents . Hydrogen-bonded dimers (N–H⋯O) form chains along the a-axis .
  • 5i: No crystallographic data provided, but similar hydrogen-bonding motifs are anticipated.
Acetylcholinesterase (AChE) Inhibition
  • Indole-Containing Analogs: Derivatives like N’-((E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene)benzenesulfonohydrazide show moderate AChE inhibition (IC₅₀ ~10–20 µM) due to indole’s planar structure enhancing binding .
  • 5i: No direct inhibition data reported, but the chloro group’s hydrophobicity may enhance blood-brain barrier penetration .
Antimycobacterial Activity
  • N’-[(E)-(3-Phenylprop-2-en-1-ylidene)]Benzenesulfonohydrazide: Higher activity against mycobacteria due to conjugated double bonds enhancing membrane permeability .
Antioxidant and Cytotoxicity
  • Bis[(4-Chlorophenyl)Methylidene]Carbothioic Dihydrazide : Exhibits radical scavenging activity (IC₅₀ ~50 µM) but higher cytotoxicity (CC₅₀ ~100 µM) in fibroblast cells .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide is a sulfonyl hydrazone compound that has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. The compound is characterized by a chlorophenyl group, which enhances its reactivity and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12ClN2O2S\text{C}_{13}\text{H}_{12}\text{ClN}_{2}\text{O}_{2}\text{S}

Key Features:

  • Chlorophenyl Group : Enhances antimicrobial activity.
  • Benzenesulfonohydrazide Moiety : Contributes to the compound's reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has demonstrated promising anticancer properties in vitro. It has been tested against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results indicate that it possesses selective cytotoxicity, with IC50 values below 1 µM for certain derivatives, suggesting that it could be developed into a therapeutic agent for cancer treatment .

The biological activity of this compound is believed to involve the inhibition of specific enzymes crucial for microbial and cancer cell proliferation. For example, it may inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria. Additionally, molecular docking studies suggest interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Study on Antimycobacterial Activity

A study focused on the antimycobacterial activity of sulfonyl hydrazones, including this compound, revealed that modifications in the substituents significantly influenced their efficacy against Mycobacterium tuberculosis. The compound showed competitive inhibition with MIC values comparable to established antimycobacterial drugs .

In Vitro Biocompatibility Assessment

In vitro tests conducted on normal human embryonic kidney cells (HEK-29) and mouse fibroblast cells (CCL-1) indicated low cytotoxicity for this compound. The selectivity indices (SI) calculated were greater than 10, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other sulfonyl hydrazones:

Compound NameAntimicrobial ActivityAnticancer ActivitySelectivity Index
This compoundModerateHigh>10
N'-[(E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazideLowModerate<10
N'-[(E)-cyclohexyl(phenyl)methylidene]benzenesulfonohydrazideHighLow>10

Q & A

Basic: What are the standard synthetic protocols for preparing N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide?

Answer:
The compound is synthesized via a condensation reaction between 4-chlorobenzaldehyde and benzenesulfonohydrazide in absolute ethanol under reflux conditions (1–3 hours). The reaction typically proceeds at a 1:1 molar ratio, followed by purification via recrystallization from ethanol. Yield optimization requires controlled pH and temperature (~80°C). Characterization involves melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods .

Basic: What spectroscopic and crystallographic techniques are employed for structural elucidation?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6d_6) confirm the imine (-CH=N-) linkage (~7.91 ppm singlet) and aromatic proton environments. 1H^1H NMR data for the compound show distinct peaks for sulfonohydrazide protons (~11.64 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) are resolved using SHELX software. Key parameters include unit cell dimensions (e.g., a=12.6808A˚,b=9.3857A˚a = 12.6808 \, \text{Å}, \, b = 9.3857 \, \text{Å}) and hydrogen-bonding networks (e.g., N–H···O interactions) critical for packing analysis .

Advanced: How is this compound utilized in electrochemical sensing of heavy metal ions?

Answer:
The compound is fabricated onto glassy carbon electrodes (GCE) via drop-casting to detect Pb2+^{2+} or As3+^{3+}. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to assess sensitivity. For example, a linear detection range of 0.1–10 µM for Pb2+^{2+} with a limit of detection (LOD) of 0.03 µM has been reported. Selectivity is tested against competing ions (e.g., Cd2+^{2+}, Hg2+^{2+}) using differential pulse voltammetry (DPV) .

Advanced: What methodologies evaluate its biological activity, such as enzyme inhibition?

Answer:

  • Acetylcholinesterase (AChE) Inhibition : Ellman’s assay is performed using donepezil as a positive control. The compound is dissolved in DMSO and tested at concentrations (0.1–100 µM). IC50_{50} values are calculated from absorbance measurements at 412 nm .
  • Antimycobacterial Activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv assesses minimum inhibitory concentration (MIC). Compounds are tested in triplicate with rifampicin as a reference .

Advanced: How are nonlinear optical (NLO) properties analyzed for this hydrazone derivative?

Answer:
The Z-scan technique with nanosecond laser pulses (532 nm) measures third-order nonlinear susceptibility (χ(3)\chi^{(3)}) and hyperpolarizability (γ\gamma). Parameters include:

  • Nonlinear refractive index (n2n_2) : Calculated from closed-aperture Z-scan data.
  • Two-photon absorption coefficient (β\beta) : Derived from open-aperture Z-scan.
    For structural analogs, Reχ(3)\text{Re}\chi^{(3)} values range from 101310^{-13} to 1012esu10^{-12} \, \text{esu}, suggesting potential for optical limiting applications .

Advanced: How to address contradictions in reported biological efficacy across studies?

Answer:
Discrepancies in IC50_{50} or MIC values may arise from:

  • Experimental conditions : Solvent choice (DMSO vs. aqueous buffers) impacts compound solubility.
  • Structural analogs : Substituent variations (e.g., nitro vs. methoxy groups) alter electronic properties.
  • Purity : HPLC or elemental analysis validates compound integrity before biological testing. Cross-referencing crystallographic data (e.g., hydrogen-bonding motifs) with activity trends helps resolve mechanistic inconsistencies .

Basic: What computational tools support crystallographic refinement for this compound?

Answer:
SHELXTL (Bruker AXS) and SHELXL are used for structure solution and refinement. Key steps include:

Data integration : SAINT software processes raw diffraction data.

Absorption correction : SADABS applies empirical corrections.

Hydrogen bonding analysis : Mercury software visualizes interactions (e.g., C–H···π, N–H···O) critical for stability .

Advanced: What role do substituents play in modulating its chemical reactivity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity of the imine carbon, increasing reactivity toward nucleophiles.
  • Sulfonohydrazide moiety : Participates in hydrogen bonding, influencing crystal packing and solubility. Substituent effects are quantified via Hammett constants (σ\sigma) in structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide

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